molecular formula C11H11Cl2NO3 B7543613 (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

Cat. No. B7543613
M. Wt: 276.11 g/mol
InChI Key: BBJLMHHTKYNKRX-UHFFFAOYSA-N
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Description

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, also known as DCAEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCAEE is a derivative of 3,4-dichloroaniline and acetic acid, and it has been synthesized using various methods.

Mechanism of Action

The mechanism of action of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase, a key enzyme involved in the metabolism of glucose. This activation of pyruvate dehydrogenase leads to an increase in oxidative phosphorylation, which results in apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects
(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been shown to increase the production of reactive oxygen species, leading to oxidative stress and DNA damage. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection.

Advantages and Limitations for Lab Experiments

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester is also stable under normal laboratory conditions and can be stored for extended periods. However, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester. One potential direction is to investigate its potential as a crop protection agent, particularly its antifungal and antibacterial properties. Another direction is to study its potential as a cancer treatment, particularly its mechanism of action and its efficacy in animal models. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could be used as a precursor for the synthesis of new materials with unique properties. Overall, further research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.
Conclusion
In conclusion, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, or (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been synthesized using various methods, and it has been extensively studied for its potential applications in cancer treatment, crop protection, and material science. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has several advantages for lab experiments, including its high yield and ease of synthesis, but it also has some limitations. Future research on (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester could lead to the development of new drugs, materials, and crop protection agents.

Synthesis Methods

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester can be synthesized using various methods, including the reaction of 3,4-dichloroaniline with ethyl chloroformate, followed by the addition of sodium acetate in acetic anhydride. Another method involves the reaction of 3,4-dichloroaniline with ethyl chloroacetate in the presence of sodium hydride, followed by the addition of acetic acid. The yield of (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester using these methods ranges from 60% to 80%.

Scientific Research Applications

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been extensively studied for its potential applications in various fields, including cancer treatment, crop protection, and material science. In cancer treatment, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has also been demonstrated to have antifungal and antibacterial properties, making it a potential candidate for crop protection. Additionally, (3,4-Dichloro-benzoylamino)-acetic acid ethyl ester has been used as a precursor for the synthesis of polymers and other materials.

properties

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-10(15)6-14-11(16)7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJLMHHTKYNKRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dichloro-benzoylamino)-acetic acid ethyl ester

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